alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

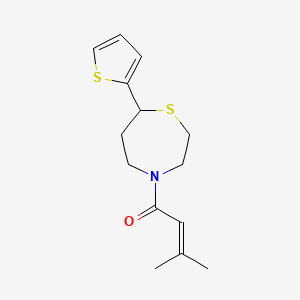

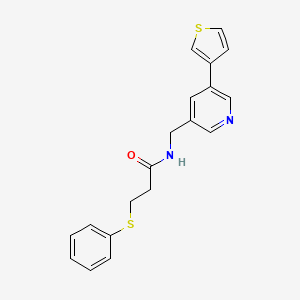

Alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol is a research chemical with the CAS number 1255792-05-2 . It has a molecular formula of C12H13NO5 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC(C1=CC(=C(C=C1N+[O-])OCC#C)OC)O . The InChI string is: InChI=1S/C12H13NO5/c1-4-5-18-12-7-10 (13 (15)16)9 (8 (2)14)6-11 (12)17-3/h1,6-8,14H,5H2,2-3H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 251.24 . It has a complexity of 331, a topological polar surface area of 84.5, and a XLogP3 of 1.3 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación

Photocatalytic Oxidation Applications

Selective Photocatalytic Oxidation on Titanium Dioxide Benzyl alcohol derivatives, including variations similar to alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol, have been studied for their photocatalytic oxidation properties on TiO2 under O2 atmosphere and visible light. This reaction leads to the formation of corresponding aldehydes, which is significant for chemical synthesis and environmental applications (Higashimoto et al., 2009).

Applications in Organic Synthesis

Functionalization of Methyl and Benzyl Ethers Methyl and benzyl ethers derived from secondary and tertiary benzyl alcohols, like this compound, are used in chemoselective functionalization processes. This includes azidation, allylation, alkynylation, and cyanation reactions, crucial for complex organic synthesis (Sawama et al., 2014).

Kinetic Diastereomer Differentiation in Catalysis The diastereomeric differentiation of benzyl alcohols, especially those with α-nitro or α-azido groups, is achieved through Au(III)- and Bi(III)-catalyzed reactions. This is instrumental in creating therapeutically relevant compounds (Chénard & Hanessian, 2014).

Synthesis of Novel Hydrazine Analogues The compound and its derivatives are used in synthesizing novel hydrazine analogues, which are significant for their antioxidant capacities. This is key in pharmaceutical and biochemical research (Kıvrak et al., 2018).

Other Applications

Cytotoxic Activity in Cancer Research Derivatives of benzyl alcohols, like this compound, have been used in synthesizing compounds with high affinity for σ1 receptors. These compounds are studied for their cytotoxic activity against various human tumor cell lines, making them relevant in cancer research (Geiger et al., 2007).

Propiedades

IUPAC Name |

1-(5-methoxy-2-nitro-4-prop-2-ynoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-4-5-18-12-7-10(13(15)16)9(8(2)14)6-11(12)17-3/h1,6-8,14H,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACNMURXMLMAPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCC#C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357035.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2357044.png)

![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)